molecular formula C14H16N2O2 B1492519 Methyl 1-cyclopentylbenzimidazole-5-carboxylate CAS No. 1355246-90-0

Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Cat. No. B1492519
CAS RN: 1355246-90-0
M. Wt: 244.29 g/mol
InChI Key: SVWXEOKAUZAJCN-UHFFFAOYSA-N
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Description

“Methyl 1-cyclopentylbenzimidazole-5-carboxylate” is a chemical compound with the CAS Number: 1355246-90-0. It has a molecular weight of 244.29 . The IUPAC name for this compound is methyl 1-cyclopentyl-1H-benzimidazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 1-cyclopentylbenzimidazole-5-carboxylate” is 1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 1-cyclopentylbenzimidazole-5-carboxylate” has a molecular weight of 244.29 . Other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Corrosion Inhibition

Methyl 1-cyclopentylbenzimidazole-5-carboxylate: is part of the benzimidazole family, which has been extensively studied for its corrosion inhibition properties . These compounds are known to protect metals by forming a film on the metal surface, particularly in aggressive corrosive media such as acidic, basic, and salt solutions. They act as mixed-type inhibitors, with a stronger effect on the cathodic reaction.

Pharmaceutical Research

In pharmaceuticals, this compound is used for synthesizing various derivatives that may have potential therapeutic effects. It serves as a building block in the design of new drugs, especially due to its benzimidazole core, a significant structure in medicinal chemistry .

Material Science

The compound’s role in material science is linked to its chemical properties that can be harnessed in the development of new materials. Its molecular structure allows for the creation of polymers and coatings with specific characteristics, such as increased durability or specialized conductivity .

Chemical Synthesis

Methyl 1-cyclopentylbenzimidazole-5-carboxylate: is utilized in chemical synthesis as an intermediate. It’s involved in various synthetic pathways where its benzimidazole ring can undergo further functionalization to produce complex organic molecules .

Agricultural Chemistry

While specific applications in agriculture are not directly cited, the structural class of benzimidazoles, to which this compound belongs, is often explored for developing new pesticides and fungicides. The compound’s derivatives could be screened for activity against plant pathogens .

Biochemistry

In biochemistry, this compound can be used to study enzyme interactions, given that benzimidazoles often mimic the structure of nucleotides. It could be a part of assays to understand enzyme binding and activity, which is crucial in drug development .

Industrial Applications

Industrially, Methyl 1-cyclopentylbenzimidazole-5-carboxylate might be used in the manufacture of specialty chemicals where its stability and reactivity are beneficial. It could also be a precursor in the synthesis of industrial dyes, pigments, or catalysts .

Analytical Chemistry

As a compound with a well-defined structure and properties, it can be used as a standard in analytical chemistry for calibration of instruments and validation of analytical methods, ensuring accuracy and precision in measurements .

Future Directions

While specific future directions for “Methyl 1-cyclopentylbenzimidazole-5-carboxylate” are not mentioned in the sources I found, benzimidazole derivatives are of significant interest in medicinal chemistry. They are being explored for their potential in the development of new bioactive molecules .

properties

IUPAC Name

methyl 1-cyclopentylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWXEOKAUZAJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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